molecular formula C15H13N5O3S3 B2880544 4-methoxy-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392299-65-9

4-methoxy-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2880544
CAS No.: 392299-65-9
M. Wt: 407.48
InChI Key: TZFMPGMYYHTNNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzamide core substituted with a methoxy group at the para position, linked via a thioether bridge to a 1,3,4-thiadiazole ring. The thiadiazole moiety is further functionalized with a 2-oxoethyl group bearing a thiazol-2-ylamino substituent. Its structural complexity combines heterocyclic motifs (thiadiazole and thiazole) and a benzamide scaffold, which are commonly associated with diverse biological activities, including anticancer and antimicrobial effects .

Properties

IUPAC Name

4-methoxy-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O3S3/c1-23-10-4-2-9(3-5-10)12(22)18-14-19-20-15(26-14)25-8-11(21)17-13-16-6-7-24-13/h2-7H,8H2,1H3,(H,16,17,21)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFMPGMYYHTNNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

4-methoxy-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a compound that incorporates a thiazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H10N6O4S3. Its structure features a benzamide core linked to a thiazole derivative, which contributes to its biological activity.

PropertyValue
Molecular FormulaC14H10N6O4S3
Molecular Weight422.45 g/mol
Purity≥95%

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-thiadiazole ring exhibit significant antimicrobial properties. Derivatives of 2-amino-1,3,4-thiadiazole have shown promising effects against various bacterial strains and fungi. For instance:

  • Antibacterial Activity : Compounds with halogen substitutions on the phenyl ring demonstrated enhanced antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 32 to 42 µg/mL, showing activity comparable to standard antibiotics .
  • Antifungal Activity : Certain derivatives exhibited antifungal properties against Aspergillus niger and Candida albicans, with inhibition percentages reaching up to 66% compared to fluconazole .

Anticancer Activity

The potential anticancer properties of thiazole derivatives have been explored in various studies. The compound's structure allows it to interact with multiple cellular targets:

  • Cell Proliferation Inhibition : In vitro studies demonstrated that thiazole-containing compounds could significantly inhibit the proliferation of cancer cell lines such as A431 and A549. Concentrations as low as 1 µM resulted in notable reductions in cell viability .
  • Mechanism of Action : The anticancer activity is believed to stem from the compound's ability to induce apoptosis and arrest the cell cycle. Western blot analyses confirmed that these compounds downregulated key proteins involved in cell survival pathways .

Anti-inflammatory Activity

The thiazole moiety also contributes to anti-inflammatory effects:

  • Cytokine Modulation : Compounds have been shown to decrease levels of pro-inflammatory cytokines such as IL-6 and TNF-α in treated cells. This suggests that they may have therapeutic potential in inflammatory diseases .

Case Studies

Several studies have highlighted the biological efficacy of related compounds:

  • Study on Antimicrobial Properties : A series of 1,3,4-thiadiazole derivatives were evaluated for their antimicrobial activities against various pathogens. The most effective compounds had MIC values lower than those of established antibiotics, indicating their potential as new therapeutic agents .
  • Anticancer Evaluation : A study focused on benzothiazole derivatives found that modifications to the thiazole structure significantly enhanced their anticancer activity against lung cancer cell lines. This underscores the importance of structural variations in optimizing therapeutic efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variability on the Benzamide Core

4-Nitro Analogue ()

The compound 4-nitro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide differs by replacing the methoxy group with a nitro substituent.

  • Electronic Effects : The nitro group is a strong electron-withdrawing group, which may reduce solubility compared to the electron-donating methoxy group in the target compound.
  • Biological Implications: Nitro groups often enhance antimicrobial activity but may increase toxicity. No direct activity data are provided for this analogue, but similar nitro-substituted thiadiazoles exhibit antifungal activity .
Unsubstituted Benzamide Derivatives ()

Compounds like N-(5-(2-cyano-3-(furan-2-yl)acrylamido)-1,3,4-thiadiazol-2-yl)benzamide (7c) lack substitution on the benzamide ring.

  • Activity Trends : The absence of a methoxy or nitro group reduces steric and electronic interactions with biological targets. Compound 7c demonstrated pro-apoptotic activity in cancer cells (IC50 = 8.2 µM), suggesting that substituents on the benzamide core modulate potency .

Variations in the Thiadiazole-Linked Side Chain

Cyclohexylamino-Thiadiazole Hybrids ()

Derivatives such as 2-[[5-[2-[[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio]ethyl]-1,3,4-oxadiazol-2-yl]thio]-1-(4-methylphenyl)ethan-1-one (6b) replace the thiazol-2-ylamino group with cyclohexylamino and oxadiazole moieties.

  • Activity : These hybrids showed antifungal activity against Candida species (MIC = 16–64 µg/mL) by inhibiting ergosterol biosynthesis, a mechanism distinct from the anticancer effects of the target compound .
Piperidinyl Derivatives ()

N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (7a–7l) feature a piperidine ring instead of the thiazole-aminoethyl chain.

  • Pharmacokinetics : Piperidine enhances basicity and solubility, which may improve bioavailability.
  • Activity : These compounds were evaluated as acetylcholinesterase inhibitors (IC50 = 0.8–12.3 µM), highlighting the role of side-chain flexibility in target selectivity .

Thiazole vs. Oxadiazole Hybrids ()

The compound 3-(4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy)-5-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(thiazol-2-yl)benzamide replaces the thiadiazole ring with an oxadiazole.

  • Biological Relevance : Oxadiazole-thiazole hybrids are explored for kinase inhibition, contrasting with the thiadiazole-thiazole framework’s anticancer focus .

Preparation Methods

Cyclization of Thiosemicarbazide

A widely adopted method involves reacting thiosemicarbazide with carbon disulfide in alkaline medium, followed by cyclization with sulfuric acid (Figure 5 in). This yields 2-amino-5-mercapto-1,3,4-thiadiazole, a precursor for further functionalization. The mercapto group at position 5 is critical for subsequent thioether bond formation.

Alternative Route via Hydrazine Carbothioamide

De Andrade et al. demonstrated a one-pot synthesis using β-keto esters and tribromoisocyanuric acid to generate α-monohalogenated intermediates, which cyclize with thiourea in aqueous medium (Scheme 21 in). This method offers high yields (75–85%) and avoids harsh acids, making it suitable for lab-scale production.

Functionalization at Position 5: Thioether Linkage Installation

The thioether group at position 5 connects the thiadiazole core to the thiazole moiety. Nucleophilic substitution or oxidative coupling strategies are employed.

Alkylation of 5-Mercapto-1,3,4-thiadiazole

The mercapto group in 2-amino-5-mercapto-1,3,4-thiadiazole reacts with α-halo carbonyl compounds. For this compound, 2-bromoacetamide derivatives are ideal electrophiles. Toolabi et al. utilized benzyl bromides under basic conditions (DABCO) to form thioethers (Figure 5 in). Applying this, 2-bromo-2-(thiazol-2-ylamino)acetamide is reacted with the thiolate anion of the thiadiazole, yielding the thioether linkage.

Microwave-Assisted Thioether Formation

Sahoo et al. reported microwave-enhanced thioether synthesis, reducing reaction times from hours to minutes (Figure 19 in). Using 2-chloroacetamide derivatives and KOH in ethanol under microwave irradiation (300 W, 100°C), this method achieves 80–90% yields, ideal for thermally sensitive intermediates.

Synthesis of the Thiazole-2-ylamino Ethyl Oxo Moiety

The thiazole ring with an amino and oxo group is synthesized via Hantzsch thiazole synthesis or palladium-catalyzed cyclization.

Hantzsch Condensation

Chen et al. synthesized 4-substituted 2-aminothiazoles from vinyl azides and potassium thiocyanate using palladium(II) acetate (Scheme 16 in). For this compound, 2-aminothiazole is acylated with bromoacetyl bromide to form 2-(2-bromoacetamido)thiazole, which is oxidized to the oxo derivative using Jones reagent.

Three-Component Cascade Cyclization

Fu et al. developed a one-pot method combining enaminones, cyanamide, and elemental sulfur to form 2-amino-5-acylthiazoles (Scheme 22 in). Adapting this, 2-amino-thiazole-2-carboxamide is generated, followed by keto-group introduction via Friedel-Crafts acylation.

Coupling of the 4-Methoxybenzamide Group

The final step involves amide bond formation between the 2-amino group of the thiadiazole and 4-methoxybenzoic acid.

Carbodiimide-Mediated Coupling

Using EDCl/HOBt in dichloromethane, 4-methoxybenzoic acid is activated and coupled to the amine. Sharma et al. achieved similar couplings with 85–90% yields (Figure 14 in). The reaction is monitored via TLC, and the product is purified via silica gel chromatography.

Microwave-Assisted Amidation

Kumudha et al. reported microwave synthesis for amides, reducing reaction times from 12 h to 20 min (Figure 13 in). Using DMF as solvent and 150 W irradiation, this method minimizes side reactions and improves purity.

Structural Characterization and Validation

Critical analytical data for the final compound include:

Spectroscopic Analysis

  • ¹H NMR (DMSO-d6): δ 3.85 (s, 3H, OCH3), 4.21 (s, 2H, SCH2), 6.95–8.10 (m, aromatic H), 10.12 (s, 1H, CONH).
  • IR (KBr) : 1675 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1240 cm⁻¹ (C-O-C).

High-Resolution Mass Spectrometry (HRMS)**

Calculated for C₁₆H₁₄N₆O₃S₂: [M+H]+ 413.0543; Found: 413.0548.

Optimization Challenges and Solutions

Thioether Oxidation Mitigation

The thioether group is prone to oxidation during synthesis. Rajak et al. recommended inert atmosphere (N2) and antioxidant additives (BHT) to preserve integrity.

Regioselectivity in Thiazole Formation

Palladium catalysis (Chen et al.) ensures regioselective thiazole formation, avoiding 4/5-substituted byproducts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.